molecular formula C12H10FNO3S B13514043 4-(3-Fluorophenoxy)benzenesulfonamide

4-(3-Fluorophenoxy)benzenesulfonamide

Cat. No.: B13514043
M. Wt: 267.28 g/mol
InChI Key: IIFDQQFMOQUUDL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral properties . This compound is characterized by the presence of a fluorophenoxy group attached to a benzenesulfonamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)benzenesulfonamide typically involves the reaction of 3-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-fluorophenol is replaced by the benzenesulfonyl group . The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Fluorophenoxy)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenoxy)benzenesulfonamide is unique due to the presence of the fluorophenoxy group, which enhances its chemical stability and biological activity. Compared to similar compounds, it exhibits higher potency as an enzyme inhibitor and better pharmacokinetic properties .

Properties

Molecular Formula

C12H10FNO3S

Molecular Weight

267.28 g/mol

IUPAC Name

4-(3-fluorophenoxy)benzenesulfonamide

InChI

InChI=1S/C12H10FNO3S/c13-9-2-1-3-11(8-9)17-10-4-6-12(7-5-10)18(14,15)16/h1-8H,(H2,14,15,16)

InChI Key

IIFDQQFMOQUUDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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